ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 4-{3-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE involves multiple steps. One common method includes the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 4-chlorophenoxyacetic acid hydrazide under reflux conditions in ethanol. The reaction is catalyzed by an acid such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ETHYL 4-{3-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in developing new pharmaceuticals with antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with the synthesis of bacterial cell walls or proteins. It may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: A precursor in the synthesis of the target compound.
4-CHLOROPHENOXYACETIC ACID HYDRAZIDE: Another precursor used in the synthesis.
Uniqueness
ETHYL 4-{3-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H24ClN3O4 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
ethyl 4-[3-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H24ClN3O4/c1-4-31-24(30)18-5-9-21(10-6-18)28-16(2)13-19(17(28)3)14-26-27-23(29)15-32-22-11-7-20(25)8-12-22/h5-14H,4,15H2,1-3H3,(H,27,29)/b26-14+ |
InChI Key |
UPGSJIPEUKFESG-VULFUBBASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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